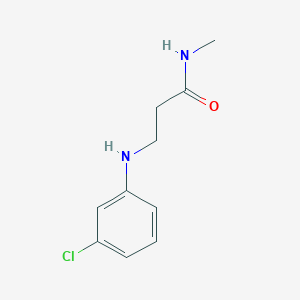![molecular formula C7H12N4O2S B14420283 Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate CAS No. 80086-15-3](/img/structure/B14420283.png)
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted tetrazole derivatives
Aplicaciones Científicas De Investigación
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-tetrazole-5-thiol
- Methyl 4-bromobutanoate
- Tetrazole derivatives
Uniqueness
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate is unique due to the presence of both a tetrazole ring and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to other tetrazole derivatives, this compound offers a balance of reactivity and stability, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
80086-15-3 |
|---|---|
Fórmula molecular |
C7H12N4O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
methyl 4-(1-methyltetrazol-5-yl)sulfanylbutanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-11-7(8-9-10-11)14-5-3-4-6(12)13-2/h3-5H2,1-2H3 |
Clave InChI |
VNYHWUYDSLKCJT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


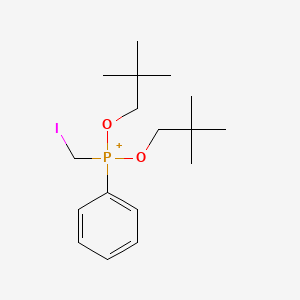
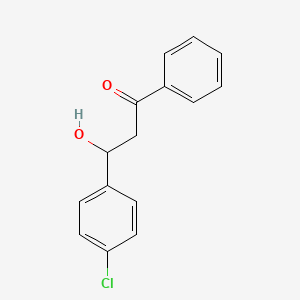

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
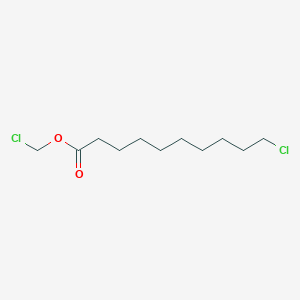
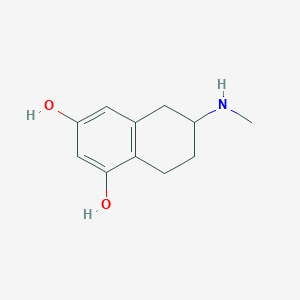
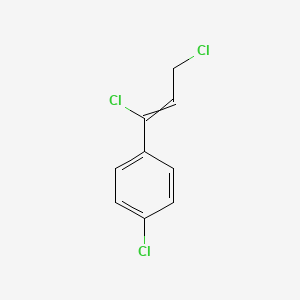
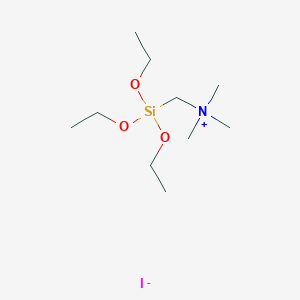
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
